molecular formula C10H8ClN3O2 B8486471 1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester

1-(3-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester

Cat. No. B8486471
M. Wt: 237.64 g/mol
InChI Key: RXZOQLKHYRTHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883789B2

Procedure details

14.8 g (62.3 mmol) 1-(3-chloro-phenyl)-1H-[1,2,4]-triazole-3-carboxylic acid methyl ester was taken up in 70 mL THF and treated with 40 mL 4M aqueous NaOH solution at RT for 12 h. The reaction mixture was diluted with water, THF was removed by distillation, ice water was added and the mixture was acidified with 4 M aqueous HCl solution. The precipitated was filtered off, washed with water and triturated with diethyl ether.
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[N:9]=[CH:8][N:7]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([Cl:16])[CH:11]=2)[N:6]=1)=[O:4].[OH-].[Na+]>C1COCC1.O>[Cl:16][C:12]1[CH:11]=[C:10]([N:7]2[CH:8]=[N:9][C:5]([C:3]([OH:4])=[O:2])=[N:6]2)[CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
COC(=O)C1=NN(C=N1)C1=CC(=CC=C1)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by distillation, ice water
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The precipitated was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)N1N=C(N=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.